molecular formula C5H6OS B042098 2-Methoxythiophene CAS No. 16839-97-7

2-Methoxythiophene

Cat. No. B042098
CAS RN: 16839-97-7
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxythiophene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a thiophene derivative, which means it is related to the heterocyclic compound thiophene, but with a methoxy group attached to it. This modification can significantly alter the compound's chemical behavior and reactivity.

Synthesis Analysis

The synthesis of derivatives of 2-methoxythiophene has been explored in several studies. For instance, the synthesis of polythiophene derivatives bearing methoxy and pyridine groups has been achieved through Grignard metathesis reaction and Kumada coupling polymerization, resulting in polymers with significant molecular weights . Additionally, 5-methoxy-2-vinylthiophene was synthesized from the corresponding aldehyde and polymerized under free radical conditions . These synthetic approaches demonstrate the versatility of 2-methoxythiophene derivatives in forming various polymeric materials.

Molecular Structure Analysis

The molecular structure of 2-methoxythiophene derivatives has been investigated using different spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole were studied using ab initio and density functional theory methods, indicating that B3LYP is a suitable method for such molecular problems . The crystal and molecular structures of two 2-aminothiophene derivatives were also reported, showing significant influence of intramolecular hydrogen bonds on the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 2-methoxythiophene derivatives has been studied in various contexts. The reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were investigated, revealing different patterns of catalysis depending on the ring size of the cyclic amine . The oxidation of 2-methoxymethylthiophene with molecular oxygen in the presence of a cobalt bromide catalyst was also examined, leading to the formation of 2-formylthiophene and methylthiophene-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxythiophene derivatives have been characterized through various studies. Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene in solution provided insights into the solution phase redox process, which is a model for reactions of insoluble polythiophenes . The effect of intramolecular hydrogen bonding on the nonadiabatic dynamics of 2-methoxythiophenol was also explored, revealing the role of hydrogen bonding in localizing the reactive flux onto the conical intersection seam .

Scientific Research Applications

  • Electronics and Energy Storage : Poly-3-alkyl- and 3-methoxythiophenes show high conductivities and excellent solubility properties, making them attractive for applications in electronics and energy storage (Thémans, André, & Brédas, 1987).

  • Organic Chemistry : The nucleophilic substitution reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine follow a SNAr mechanism. This discovery is significant for understanding the chemical properties of these compounds (Echaieb, Gabsi, & Boubaker, 2014). Additionally, direct C-H arylation of 3-methoxythiophene catalyzed by Pd enables efficient synthesis of π-alkoxy-oligothiophene derivatives for electronic industry applications (Borghese, Geldhof, & Antoine, 2006).

  • Synthesis and Tautomerism : The synthesis of 3-heteroalkyl-2-N-organylaminothiophenes demonstrates amino-imino tautomerism in N-monosubstituted aminothiophenes, facilitating their facile synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene (Brandsma et al., 1998).

  • Thermochemistry : The enthalpies of formation in the condensed phase of 2- and 3-methoxythiophenes have been estimated, providing valuable thermochemical data (Temprado, Notario, Roux, & Verevkin, 2014).

  • Solubility in Organic Electronics : The synthesis of a solution processible poly(3-methoxythiophene)-co-poly(3-hexylthiophene) copolymer (PMoT-P3HT) demonstrates improved solubility in common organic solvents and potential for organic-based electronics applications (Minkler et al., 2019).

  • Oxidation and Bipolarons : Oligomerized 3-methoxythiophene in solution can produce soluble dications (bipolarons) by oxidation, forming a diamagnetic compound with distinct absorption bands (Chang & Miller, 1987).

  • Conjugative Interactions : Thiophenes with oxygen-containing substituents, like 3-methoxythiophene, exhibit diverse intramolecular and intermolecular geometries, allowing for interesting conjugative interactions (Blake et al., 1999).

Safety And Hazards

2-Methoxythiophene is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEHURCMYKPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168559
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxythiophene

CAS RN

16839-97-7
Record name 2-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxythiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methoxythiophene was prepared by the procedures described in H. A. Keeystra et aL, Tetrahedron, 1992, 48, 3633. Thus, a solution of sodium methoxide in methanol was prepared by adding sodium (2.12 g, 92.2 mmol) to methanol (14 ml). 2-Bromothiophene (10 g, 61.3 mmol) was added while maintaining reflux. Cuprous bromide (0.88 g, 6.1 mmol) was added and the mixture was maintained at reflux for 5.5 hours. A solution of sodium cyanide (3 g, 61.3 mmol) in water (30 ml) was added at 20-25° C. under vigorous stirring. The mixture was stirred until all solids dissolved, extracted with hexane, dried (Na2SO4), and concentrated to dryness. Distillation (90° C., 80 mm Hg) gave 2-methoxythiophene (5.35 g, 76%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cuprous bromide
Quantity
0.88 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxythiophene
Reactant of Route 2
2-Methoxythiophene
Reactant of Route 3
Reactant of Route 3
2-Methoxythiophene
Reactant of Route 4
Reactant of Route 4
2-Methoxythiophene
Reactant of Route 5
2-Methoxythiophene
Reactant of Route 6
2-Methoxythiophene

Citations

For This Compound
360
Citations
J Sicé - Journal of the American Chemical Society, 1953 - ACS Publications
… 2-Methoxythiophene was obtained by a copper-catalyzed … satisfactory2 preparation of 2methoxythiophene and a study of … The acylation of 2-methoxythiophene with stannic chloride …
Number of citations: 132 pubs.acs.org
G UGURLU - The Eurasia Proceedings of Science Technology …, 2021 - dergipark.org.tr
In this study, the structural parameters, vibrational frequency, the electronic energy, the dipole moment, the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied …
Number of citations: 5 dergipark.org.tr
HW Heine, C Olsson, JD Bergin… - The Journal of …, 1987 - ACS Publications
… avoided when 2-methoxythiophene was reacted with 11 to give 12. … The difference in reaction products when 1 was treated with 2-methoxythiophene and 2-methoxyfuran may be a …
Number of citations: 8 pubs.acs.org
AJ Blake, BAJ Clark, H Gierens, RO Gould… - … Section B: Structural …, 1999 - scripts.iucr.org
… The structural types we have studied include the parent 2-methoxythiophene (1) and the 3-methoxythiophenes (2) and (3); both (1) and (2) are liquids at room temperature. 3-…
Number of citations: 17 scripts.iucr.org
K Iwasa, H Seino, Y Mizobe - Journal of Organometallic Chemistry, 2008 - Elsevier
… 2 CH 2 NMe 2 ) was treated with 2-methoxythiophene in MeCN at 70 C in the presence of H … Ir(TMEDA) fragments, one 2-methoxythiophene, and two MeCN molecules are incorporated …
Number of citations: 4 www.sciencedirect.com
R Nishimura, Y Hattori, M Akazawa, J Kitai, S Okude… - Polymer Journal, 2021 - nature.com
… 2-Bromo-3-methoxythiophene (1), 2-iodo-3-methoxythiophene (2), 2-chloro-3-methoxythiophene (3), 2,5-dibromo-3-methoxythiophene (5), and 3-bromo-2-methoxythiophene (6) were …
Number of citations: 2 www.nature.com
NS Ksenzhek, LI Belen'kii, YL Gol'dfarb - Chemistry of Heterocyclic …, 1973 - Springer
… It has been reported [7] that a mixture of 2-methoxy3-acetylthiophene and 5-methoxy-2-acetylthiophene is formed in the acylation of 2-methoxythiophene with acetyl chloride in the …
Number of citations: 3 link.springer.com
ML Spera, WD Harman - Organometallics, 1995 - ACS Publications
… (lc), 2,5-dimethylthiophene (Id), 2-methoxythiophene (le), 3-methoxythiophene (If), and … Protonation of the 2-methoxythiophene complex le resulted in an intractable mixture of …
Number of citations: 32 pubs.acs.org
X Chen, Y Luo, Q Zeng - Tetrahedron Letters, 2022 - Elsevier
A facile Brønsted acid-promoted three-component reaction of 2-methoxythiophene, sulfinates and water at room temperature has been discovered. Under the mild conditions, a series of …
Number of citations: 2 www.sciencedirect.com
B Capon, FC Kwok - Tetrahedron, 1987 - Elsevier
… and 2-methoxythiophene. On the basis of the solvent isotope effect kH/kD = 3-.08 and the failure to detect deuterium exchange when the solvent was CDsCD:D20(9:lv/v) it was …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.